molecular formula C10H8ClN3 B577602 5-Chloro-[2,3'-bipyridin]-5'-amine CAS No. 1255634-16-2

5-Chloro-[2,3'-bipyridin]-5'-amine

Cat. No.: B577602
CAS No.: 1255634-16-2
M. Wt: 205.645
InChI Key: LTOFHXHMKOBSDL-UHFFFAOYSA-N
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Description

5-Chloro-[2,3’-bipyridin]-5’-amine is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings

Preparation Methods

The synthesis of 5-Chloro-[2,3’-bipyridin]-5’-amine typically involves several steps. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment steps are required to obtain the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-[2,3’-bipyridin]-5’-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-[2,3’-bipyridin]-5’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-[2,3’-bipyridin]-5’-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative of the compound and its intended application .

Comparison with Similar Compounds

5-Chloro-[2,3’-bipyridin]-5’-amine can be compared with other bipyridine derivatives, such as:

Each of these compounds has unique properties and applications, making 5-Chloro-[2,3’-bipyridin]-5’-amine a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFHXHMKOBSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745096
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-16-2
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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